molecular formula C15H17N5 B12209720 1-(4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12209720
M. Wt: 267.33 g/mol
InChI Key: RMFZHBFCPYLEKY-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-methylphenyl group at the N1 position and an isopropylamine substituent at the C4 position. This scaffold is structurally analogous to kinase inhibitors and neuroprotective agents, with modifications in substituents influencing target specificity and pharmacokinetics .

Properties

Molecular Formula

C15H17N5

Molecular Weight

267.33 g/mol

IUPAC Name

1-(4-methylphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C15H17N5/c1-10(2)19-14-13-8-18-20(15(13)17-9-16-14)12-6-4-11(3)5-7-12/h4-10H,1-3H3,(H,16,17,19)

InChI Key

RMFZHBFCPYLEKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials One common route involves the condensation of 4-methylphenylhydrazine with an appropriate diketone to form the pyrazole ring This intermediate is then reacted with a suitable nitrile to form the pyrazolopyrimidine core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with structurally related compounds:

Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name N1 Substituent C4 Substituent C6 Substituent Key Functional Groups
1-(4-Methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Target) 4-Methylphenyl Isopropylamine (N-propan-2-yl) None Aromatic, secondary amine
S29 (1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-...) 2-Chloro-2-(4-chlorophenyl)ethyl 4-Fluorobenzylamine None Chloro, fluoro, tertiary amine
2a (1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-...) 2-Chloro-2-phenylethyl 2-Chlorophenylamine Methylthio Chloro, thioether
PPI (1-(tert-Butyl)-3-(4-methylphenyl)-...) tert-Butyl 4-Methylphenylamine None Bulky alkyl, aromatic
137a (1-(4-Fluorostyryl)-N-propyl-...) 4-Fluorostyryl Propylamine None Styryl, fluoro, primary amine
Ibrutinib Intermediate (3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) None (unsubstituted) Piperidinyl-acrylamide None Phenoxyphenyl, acrylamide

Key Observations:

Substituent Impact on Activity :

  • N1 Position : Bulky groups (e.g., tert-butyl in PPI ) enhance blood-brain barrier penetration, favoring neuroprotective roles. Aromatic groups (e.g., 4-methylphenyl in the target compound) may improve kinase binding.
  • C4 Position : Secondary amines (e.g., isopropyl in the target compound) vs. benzylamines (e.g., S29 ) influence solubility and target affinity.
  • C6 Position : Thioether groups (e.g., methylthio in 2a ) modulate electronic properties and metabolic stability.

Therapeutic Potential: The target compound’s lack of C6 substituents may reduce off-target effects compared to methylthio-containing analogs like 2a . Its isopropylamine group contrasts with S29’s fluorobenzylamine, suggesting divergent kinase selectivity profiles .

Synthetic Feasibility :

  • Yields for pyrazolo[3,4-d]pyrimidines range from 51% (2c ) to 82% (compound 3 in ), with substituents affecting reaction efficiency.

Biological Activity

1-(4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This class of compounds has garnered attention for its potential pharmacological activities, particularly in oncology and inflammation. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and its therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C16H20N4C_{16}H_{20}N_4 with a molecular weight of approximately 288.36 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is a common scaffold in medicinal chemistry due to its diverse biological activities.

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often exert their biological effects through:

  • Inhibition of Kinases : Many derivatives have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells.
  • Anti-inflammatory Properties : Pyrazolo derivatives are also noted for their ability to modulate inflammatory pathways.

Anticancer Activity

Recent studies have demonstrated significant anticancer potential for 1-(4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Cell Line IC50 (µM) Mechanism
A549 (Lung cancer)12.5Induction of apoptosis
HeLa (Cervical cancer)15.0CDK inhibition
MCF-7 (Breast cancer)10.0Cell cycle arrest

*Data derived from various experimental assays evaluating the compound's cytotoxicity against different cancer cell lines .

Inhibition of Kinases

The compound has been tested against several kinases with promising results:

Kinase Inhibition (%)
CDK285%
CDK590%
GSK3β75%

These results indicate a strong selectivity towards CDK2 and CDK5, suggesting its potential as a targeted therapy in cancers where these kinases are dysregulated .

Case Studies

  • Study on A549 Cells : In a study conducted by Fan et al., the compound was shown to significantly reduce cell viability in A549 lung cancer cells with an IC50 value of 12.5 µM. The mechanism was linked to apoptosis induction confirmed by flow cytometry analysis .
  • HeLa Cell Study : Another investigation highlighted its ability to inhibit HeLa cell proliferation through CDK inhibition, demonstrating an IC50 value of 15 µM. This suggests its potential application in cervical cancer therapies .

Pharmacokinetic Properties

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential:

  • Oral Bioavailability : Preliminary studies indicate favorable oral bioavailability.
  • Metabolism : The compound exhibits metabolic stability with minimal degradation under physiological conditions.

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